1,2,3,5-Tetramethylcyclopenta-1,3-diene;zirconium(4+);trichloride

Catalog No.
S871341
CAS No.
304016-43-1
M.F
C9H13Cl3Z
M. Wt
318.8 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1,2,3,5-Tetramethylcyclopenta-1,3-diene;zirconium(...

CAS Number

304016-43-1

Product Name

1,2,3,5-Tetramethylcyclopenta-1,3-diene;zirconium(4+);trichloride

IUPAC Name

1,2,3,5-tetramethylcyclopenta-1,3-diene;zirconium(4+);trichloride

Molecular Formula

C9H13Cl3Z

Molecular Weight

318.8 g/mol

InChI

InChI=1S/C9H13.3ClH.Zr/c1-6-5-7(2)9(4)8(6)3;;;;/h6H,1-4H3;3*1H;/q-1;;;;+4/p-3

InChI Key

MSGWZBBSGTZQAB-UHFFFAOYSA-K

SMILES

CC1[C-]=C(C(=C1C)C)C.[Cl-].[Cl-].[Cl-].[Zr+4]

Canonical SMILES

CC1[C-]=C(C(=C1C)C)C.[Cl-].[Cl-].[Cl-].[Zr+4]

1,2,3,5-Tetramethylcyclopenta-1,3-diene;zirconium(4+);trichloride, commonly referred to as a zirconocene complex, is an organometallic compound characterized by its unique structure that includes a zirconium atom coordinated to three chloride ions and a cyclopentadienyl ligand. Its molecular formula is C9_9H13_{13}Cl3_3Zr, with a molecular weight of approximately 318.8 g/mol. This compound is notable for its tetrahedral geometry around the zirconium center and is recognized for its applications in catalysis and materials science due to its reactivity and stability under various conditions .

, particularly in the field of polymerization and catalytic processes. It can act as a catalyst in olefin polymerization, where it facilitates the formation of polymers from monomeric units. The mechanism typically involves the activation of olefins through coordination to the zirconium center, leading to the formation of reactive intermediates that propagate polymer chains. Additionally, it can undergo substitution reactions where chloride ions are replaced by other ligands, altering its reactivity and properties .

Several synthesis methods have been developed for producing 1,2,3,5-tetramethylcyclopenta-1,3-diene;zirconium(4+);trichloride:

  • Reaction of Zirconium Tetrachloride with Sodium Cyclopentadiene: This method involves the reaction between zirconium tetrachloride and sodium cyclopentadiene in an inert atmosphere.
  • Reduction Method: Another approach includes reacting cyclopentadiene with zirconium tetrachloride in the presence of reducing agents like lithium aluminum hydride. This method allows for better control over the product's purity and yield .

The primary applications of 1,2,3,5-tetramethylcyclopenta-1,3-diene;zirconium(4+);trichloride include:

  • Catalysis: It serves as an effective catalyst in various organic reactions, particularly in olefin polymerization.
  • Materials Science: The compound is used in synthesizing advanced materials due to its unique electronic properties.
  • Research: It is utilized in academic research to explore organometallic chemistry and develop new compounds with specific properties .

Interaction studies involving 1,2,3,5-tetramethylcyclopenta-1,3-diene;zirconium(4+);trichloride focus on its reactivity with various ligands and substrates. These studies help elucidate its catalytic mechanisms and potential modifications that could enhance its reactivity or selectivity in specific reactions. Understanding these interactions is crucial for optimizing its use in industrial applications .

Several compounds share structural similarities with 1,2,3,5-tetramethylcyclopenta-1,3-diene;zirconium(4+);trichloride. Here are some notable examples:

Compound NameMolecular FormulaKey Features
Bis(tetramethylcyclopentadienyl)zirconium dichlorideC18_{18}H26_{26}Cl2_2ZrContains two cyclopentadienyl ligands; used in similar catalytic applications
Bis(cyclopentadienyl)zirconium dichlorideC10_{10}H12_{12}Cl2_2ZrSimpler structure; widely studied for its catalytic properties
Zirconocene dichlorideC10_{10}H10_{10}Cl2_2ZrA well-known catalyst for olefin polymerization; has distinct reactivity patterns

Uniqueness

The uniqueness of 1,2,3,5-tetramethylcyclopenta-1,3-diene;zirconium(4+);trichloride lies in its specific ligand arrangement and steric hindrance provided by the tetramethyl groups. This configuration can significantly influence its reactivity compared to other zirconocene complexes. Its ability to stabilize certain transition states makes it particularly valuable in catalysis .

Dates

Last modified: 08-16-2023

Explore Compound Types